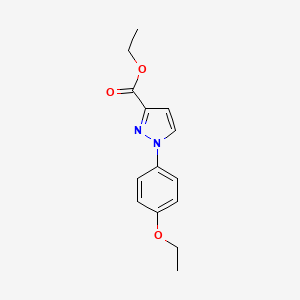
Ethyl 1-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate
Cat. No. B8179418
M. Wt: 260.29 g/mol
InChI Key: MLJBSQZLWKOOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09206115B2
Procedure details


A 10 mL Schlenk tube was dried under vacuum, filled with nitrogen and consecutively charged with 19.4 mg (0.102 mmol, 0.2 eq) Cul, 332.3 mg (1.020 mmol, 2.0 eq) Cs2CO3, 100.0 mg (0.714 mmol, 1.4 eq) ethyl 1H-pyrazole-3-carboxylate (6), 102.4 mg (73.0 μL, 0.510 mmol, 1.0 eq) p-bromophenetol and 1 mL dry ACN. The light brown suspension was degassed by vaccum/N2 cycles and stirred first at 82° C. for 7 h and than after adding 0.5 mL dry DMF (solubility issue) at 120° C. for further 65 h. The GC-MS analysis showed full conversion. ACN and DMF were removed under high pressure and the brown residue was suspended in 10 mL EtOAc. After filtration of the brown suspension through a pad of silica and flushing with 150 mL EtOAc the colorless filtrate was concentrated under reduced pressure leading to 52.1 mg (39%) crude product as a green-brown oil. Final purification by column chromatography (CH/EtOAc 3:1, size: 15.5×2.0 cm, 20 g silica gel) yielded the pure title compound.
Name
Cs2CO3
Quantity
332.3 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8]1.Br[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH3:26])=[CH:20][CH:19]=1>C(#N)C>[CH2:25]([O:24][C:21]1[CH:22]=[CH:23][C:18]([N:7]2[CH:11]=[CH:10][C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8]2)=[CH:19][CH:20]=1)[CH3:26] |f:0.1.2|
|
Inputs


Step One
|
Name
|
Cs2CO3
|
|
Quantity
|
332.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=C(C=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
73 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred first at 82° C. for 7 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 10 mL Schlenk tube was dried under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light brown suspension was degassed by vaccum/N2 cycles
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
than after adding 0.5 mL dry DMF (solubility issue) at 120° C. for further 65 h
|
|
Duration
|
65 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ACN and DMF were removed under high pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the brown suspension through a pad of silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushing with 150 mL EtOAc the colorless filtrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Final purification by column chromatography (CH/EtOAc 3:1, size: 15.5×2.0 cm, 20 g silica gel)
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)N1N=C(C=C1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

